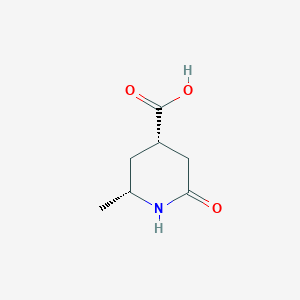

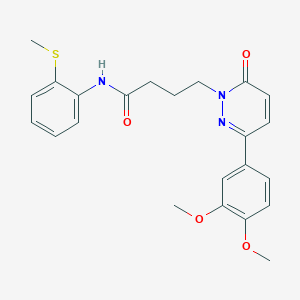

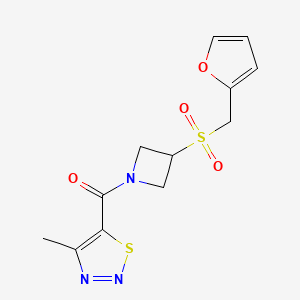

![molecular formula C19H17N3O6 B2633484 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-93-9](/img/structure/B2633484.png)

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . The compound can be used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B .

Antibacterial Applications

New antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Urease Inhibitory Activity

A new caffeic acid derivative is synthesized from caffeic acid, followed by the preparation of a Cu(II) complex . The urease inhibitory activity of the complex is studied .

Interaction with Urease

The interaction of the complex and urease is studied by fluorescence spectroscopy . The fluorescence quenching mechanism of the complex with urease is static quenching .

Synthesis of (2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols

(2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols were synthesized via reactions of aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation .

Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine

By using 2,3-dihydroxybenzoic acid as initial material,2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized .

Antifungal, Antimicrobial, and Anti-inflammatory Applications

Sulfonamides, which are part of the compound’s structure, are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal , antimicrobial , and anti-inflammatory agents.

properties

IUPAC Name |

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-19-10-14(13-8-12(22(24)25)3-4-15(13)28-19)20-18(23)21(19)11-2-5-16-17(9-11)27-7-6-26-16/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZLCDXJAFUBBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

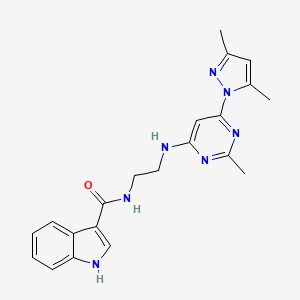

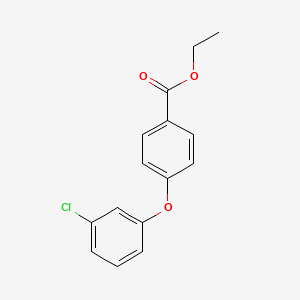

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)

![6-(3-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2633417.png)

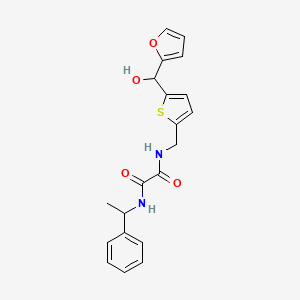

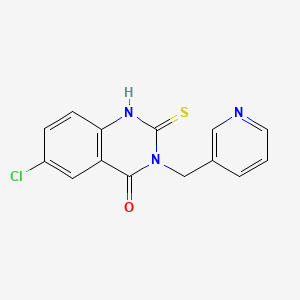

![(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633422.png)

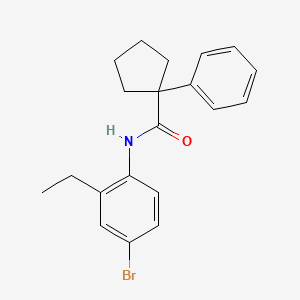

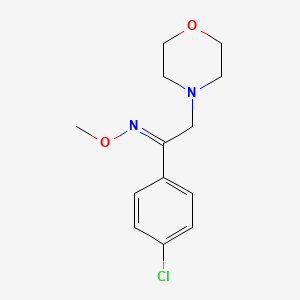

![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2633424.png)